FAM hydrazide 6-isomer FAM hydrazide 6-isomer Sulfo-Cyanine5.5 (analog of Cy5.5®) is a water-soluble, far red emitting fluorophore. Due to four sulfo-groups, the dye possesses negative charge in neutral pH, and very high hydrophilicity. As a cyanine dye, sulfo-Cyanine5.5 shows very low dependence of the fluorescence on pH, and very high extinction coefficient.
Brand Name: Vulcanchem
CAS No.: 2183440-65-3
VCID: VC0527739
InChI: InChI=1S/C21H14N2O6/c22-23-20(26)10-1-4-13(21(27)28)16(7-10)19-14-5-2-11(24)8-17(14)29-18-9-12(25)3-6-15(18)19/h1-9,24H,22H2,(H,23,26)(H,27,28)
SMILES: C1=CC(=C(C=C1C(=O)NN)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O)C(=O)O
Molecular Formula: C21H14N2O6
Molecular Weight: 390.35

FAM hydrazide 6-isomer

CAS No.: 2183440-65-3

Cat. No.: VC0527739

Molecular Formula: C21H14N2O6

Molecular Weight: 390.35

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

FAM hydrazide 6-isomer - 2183440-65-3

Specification

CAS No. 2183440-65-3
Molecular Formula C21H14N2O6
Molecular Weight 390.35
IUPAC Name 4-(hydrazinecarbonyl)-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid
Standard InChI InChI=1S/C21H14N2O6/c22-23-20(26)10-1-4-13(21(27)28)16(7-10)19-14-5-2-11(24)8-17(14)29-18-9-12(25)3-6-15(18)19/h1-9,24H,22H2,(H,23,26)(H,27,28)
Standard InChI Key IEXMMCATQIRAQZ-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1C(=O)NN)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O)C(=O)O
Appearance Solid powder

Introduction

Chemical Identity and Structure

FAM hydrazide 6-isomer is a hydrazide derivative of fluorescein (FAM), which belongs to the xanthene dye family. Fluorescein serves as the parent compound of an extensive dye series known for its bright fluorescence and compatibility with various detection instruments . The "6-isomer" designation specifically indicates the position of the hydrazide group on the fluorescein structure, distinguishing it from the alternative 5-isomer variant .

The compound exists in two primary forms: the free base (CAS# 151890-73-2) and the more commonly utilized hydrochloride salt (CAS# 2183440-65-3) . The hydrochloride salt provides enhanced stability for laboratory applications and improved handling characteristics .

Structural Characteristics

FAM hydrazide 6-isomer features a complex molecular architecture consisting of a fluorescein core with a hydrazide functional group strategically positioned at the 6-position. Its structure includes a xanthene backbone with hydroxyl groups at the 3' and 6' positions, and a spiro-linked isobenzofuran moiety bearing the reactive hydrazide group .

Table 1: Structural Identifiers of FAM Hydrazide 6-Isomer

ParameterValue
CAS Number (hydrochloride)2183440-65-3
CAS Number (free base)151890-73-2
Molecular Formula (hydrochloride)C₂₁H₁₅ClN₂O₆
Molecular Formula (free base)C₂₁H₁₄N₂O₆
Molecular Weight (hydrochloride)426.81 g/mol
Molecular Weight (free base)390.3 g/mol
IUPAC NameSpiro[isobenzofuran-1(3H),9'-[9H]xanthene]-6-carboxylic acid, 3',6'-dihydroxy-3-oxo-, hydrazide, hydrochloride
Alternative Name4-(hydrazinecarbonyl)-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid
InChI Key (free base)IEXMMCATQIRAQZ-UHFFFAOYSA-N

The molecular structure contains multiple functional groups that contribute to its chemical behavior, including the reactive hydrazide moiety, hydroxyl groups that influence its spectral properties, and the extended conjugated π-system responsible for its fluorescence characteristics .

Physical and Chemical Properties

FAM hydrazide 6-isomer exhibits distinct physical and chemical properties that make it particularly valuable as a research reagent. Understanding these properties is essential for researchers seeking to optimize labeling protocols and fluorescence detection strategies.

Physical Properties

The compound appears as a yellow to orange solid at room temperature with specific solubility characteristics that influence its laboratory handling . Its physical attributes contribute to its utility in various research applications and inform proper storage and usage protocols.

Table 2: Physical Properties of FAM Hydrazide 6-Isomer

PropertyValue
AppearanceYellow/orange solid
SolubilityGood in DMF, DMSO, alcohols
LogP-1.3
Hydrogen Bond Donor Count4
Hydrogen Bond Acceptor Count7
Rotatable Bond Count3
Quality Control StandardsNMR ¹H, HPLC-MS (95%)

The compound's solubility profile facilitates its use in various laboratory applications, particularly in organic solvent-based reaction systems. The moderate LogP value suggests a balance between hydrophilicity and hydrophobicity, which is advantageous for certain biological applications .

Spectral Properties

The spectroscopic characteristics of FAM hydrazide 6-isomer are perhaps its most valuable features for research applications. Its optimized excitation and emission profile makes it compatible with standard fluorescence instrumentation using the 488 nm excitation channel .

Table 3: Spectral Properties of FAM Hydrazide 6-Isomer

PropertyValue
Excitation/Absorption Maximum492 nm
Emission Maximum522 nm
Fluorescence Quantum Yield0.93
Molar Extinction Coefficient (ε)74,000 L⋅mol⁻¹⋅cm⁻¹
CF 2600.22
CF 2800.17

Reaction Mechanisms and Labeling Chemistry

The primary utility of FAM hydrazide 6-isomer stems from its reactive hydrazide group, which undergoes specific chemical transformations with carbonyl-containing compounds. This reactivity forms the basis for its widespread application in biomolecule labeling.

Hydrazone Formation Mechanism

The hydrazide functional group reacts spontaneously with aldehyde and ketone moieties at neutral pH to form hydrazones, which are highly stable covalent linkages . This reaction proceeds through a nucleophilic addition mechanism where the terminal nitrogen of the hydrazide attacks the electrophilic carbonyl carbon, followed by dehydration to form the hydrazone bond.

The reaction can be represented as:

R₁-C(=O)-R₂ + H₂N-NH-C(=O)-FAM → R₁-C(=N-NH-C(=O)-FAM)-R₂ + H₂O

This chemistry is particularly valuable because it proceeds efficiently under mild conditions compatible with biological systems, typically requiring no catalysts or extreme conditions that might damage sensitive biomolecules .

Labeling of Oxidized Carbohydrates

One of the most significant applications of FAM hydrazide 6-isomer is the labeling of carbohydrates following oxidative modification. Compounds containing 1,2-diol functionalities, such as sugars, can be oxidized with sodium periodate to generate reactive carbonyl groups that subsequently react with the hydrazide moiety .

The process follows a two-step protocol:

  • Oxidation: R-CHOH-CHOH-R' + NaIO₄ → R-CHO + O=CH-R' + NaIO₃ + H₂O

  • Labeling: R-CHO + H₂N-NH-C(=O)-FAM → R-CH=N-NH-C(=O)-FAM + H₂O

This approach enables the fluorescent tagging of glycoproteins (including antibodies) and polysaccharides, providing a valuable tool for glycobiology research and the analysis of carbohydrate-containing biomolecules .

Research Applications

FAM hydrazide 6-isomer has found utility across numerous research domains where fluorescent labeling of carbonyl-containing compounds is required. Its applications span from fundamental biochemistry to advanced analytical techniques.

Glycoprotein Analysis

The compound has proven particularly valuable for studying glycoproteins, where it enables the visualization and quantification of carbohydrate modifications. After periodate oxidation of glycan structures, FAM hydrazide 6-isomer allows for sensitive detection of glycosylation patterns, which is critical for understanding protein function and disease mechanisms .

This application extends to the analysis of antibodies, which are heavily glycosylated proteins whose functions can be modulated by their glycan structures. FAM labeling facilitates the characterization of these important post-translational modifications.

Small Molecule Carbonyl Detection

For analytical chemistry applications, FAM hydrazide 6-isomer provides a sensitive means to detect and quantify small molecules containing carbonyl functionalities. This capability is valuable in environmental monitoring, natural product research, and pharmaceutical analysis where aldehydes and ketones require detection .

The high fluorescence quantum yield and favorable spectral characteristics make this compound particularly suited for trace analysis where detection limits are critical. The covalent nature of the hydrazone linkage also provides stability that supports sample processing and analysis workflows.

Biomolecular Imaging

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